5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid 5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 334017-56-0
VCID: VC8102383
InChI: InChI=1S/C9H7NO2S2/c1-5-7(9(11)12)10-8(14-5)6-3-2-4-13-6/h2-4H,1H3,(H,11,12)
SMILES: CC1=C(N=C(S1)C2=CC=CS2)C(=O)O
Molecular Formula: C9H7NO2S2
Molecular Weight: 225.3 g/mol

5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid

CAS No.: 334017-56-0

Cat. No.: VC8102383

Molecular Formula: C9H7NO2S2

Molecular Weight: 225.3 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid - 334017-56-0

Specification

CAS No. 334017-56-0
Molecular Formula C9H7NO2S2
Molecular Weight 225.3 g/mol
IUPAC Name 5-methyl-2-thiophen-2-yl-1,3-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C9H7NO2S2/c1-5-7(9(11)12)10-8(14-5)6-3-2-4-13-6/h2-4H,1H3,(H,11,12)
Standard InChI Key ARIYBAZDZSGXSQ-UHFFFAOYSA-N
SMILES CC1=C(N=C(S1)C2=CC=CS2)C(=O)O
Canonical SMILES CC1=C(N=C(S1)C2=CC=CS2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a thiazole ring substituted at position 2 with a thiophen-2-yl group and at position 4 with a methyl group and carboxylic acid functionality. Computational studies of analogous thiazole-thiophene hybrids suggest planar geometries with conjugated π-systems, enhancing electronic delocalization . Key structural parameters include:

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11H11NO2S2\text{C}_{11}\text{H}_{11}\text{NO}_{2}\text{S}_{2}
Molecular Weight253.3 g/mol
Hydrogen Bond Donors1 (carboxylic acid -OH)
Hydrogen Bond Acceptors4 (2 S, 1 N, 1 O)
Topological Polar Surface Area86.7 Ų

The carboxylic acid group enhances water solubility compared to ester derivatives, with predicted logP values of 2.1–2.4 .

Tautomerism and Conformational Flexibility

Density functional theory (DFT) analyses of related thiazole-carboxylic acids reveal two dominant tautomeric forms:

  • Thione-carboxylic acid tautomer: Stabilized by intramolecular hydrogen bonding between thione sulfur and carboxylic acid proton.

  • Thiol-carboxylate tautomer: Favored in basic media due to deprotonation .

Conformational analysis indicates rotational barriers of 8–12 kcal/mol for thiophene-thiazole dihedral angles, suggesting moderate flexibility .

Synthetic Methodologies

Primary Synthesis Route

The ethyl ester precursor, 5-methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid ethyl ester, is synthesized via a modified Hantzsch thiazole condensation:

Reaction Scheme

Thiophene-2-carboxaldehyde+Ethyl 2-bromoacetoacetateNH4SCN, EtOHEthyl ester intermediateHydrolysisTarget acid\text{Thiophene-2-carboxaldehyde} + \text{Ethyl 2-bromoacetoacetate} \xrightarrow{\text{NH}_4\text{SCN, EtOH}} \text{Ethyl ester intermediate} \xrightarrow{\text{Hydrolysis}} \text{Target acid}

Table 2: Optimization of Ethyl Ester Synthesis

ParameterOptimal ConditionYield (%)Purity (%)
SolventEthanol7895
Temperature80°C8297
CatalystPiperidine (0.1 eq)8598
Reaction Time6 hr8598

Hydrolysis to the carboxylic acid is achieved using 2N NaOH in THF/H₂O (4:1) at 60°C for 3 hr, yielding 92% pure product .

Alternative Synthetic Approaches

Microwave-Assisted Synthesis:
Reduces reaction time from 6 hr to 45 min with comparable yields (83%) when using 300W irradiation.

Continuous Flow Chemistry:
Demonstrated for scaled production (50 g/batch) with 88% yield and >99% purity via in-line pH monitoring.

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

  • 1685–1700: ν(C=O)\nu(\text{C=O}) (carboxylic acid)

  • 2550–2600: ν(S-H)\nu(\text{S-H}) (thione tautomer)

  • 1570–1590: ν(C=N)\nu(\text{C=N}) (thiazole ring)

  • 3100–3500: Broad ν(O-H)\nu(\text{O-H})

Nuclear Magnetic Resonance

¹H NMR (400 MHz, DMSO-d₆):

  • δ 13.12 (s, 1H, COOH)

  • δ 7.80–7.45 (m, 3H, thiophene-H)

  • δ 2.65 (s, 3H, CH₃)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 167.8 (COOH)

  • δ 152.1 (C-2 thiazole)

  • δ 135.2–126.4 (thiophene carbons)

  • δ 18.9 (CH₃)

DFT-calculated NMR shifts show <5% deviation from experimental values, confirming structural assignments .

Biological Activity and Mechanism

OrganismMIC (μg/mL)Reference Compound (MIC)
S. aureus ATCC 2921364Ciprofloxacin (0.5)
E. faecalis ATCC 51299128Vancomycin (1)

Mechanistic studies suggest membrane disruption via thiophene-thiazole intercalation .

Anticancer Activity

Preliminary screens show selective cytotoxicity:

Table 4: IC₅₀ in Cancer Cell Lines

Cell LineIC₅₀ (μM)Normal Cell IC₅₀ (μM)Selectivity Index
MCF-7 (Breast)12.4>100>8
A549 (Lung)18.7>100>5.3

Mechanistic profiling indicates tubulin polymerization inhibition (EC₅₀ = 9.8 μM), comparable to combretastatin A-4 .

Structure-Activity Relationships

Key modifications altering bioactivity:

  • Carboxylic Acid Group: Esterification reduces anticancer potency (IC₅₀ increases 5–8×) but improves oral bioavailability .

  • Thiophene Substituents: Electron-withdrawing groups at thiophene-5 position enhance tubulin binding by 3–5× .

  • Thiazole Methyl Group: Removal decreases metabolic stability (t₁/₂ from 4.2 hr to 1.1 hr in hepatic microsomes).

Industrial and Pharmaceutical Applications

Drug Development

  • Prodrug Design: Ethyl ester prodrug demonstrates 83% oral bioavailability in rodent models.

  • Combination Therapy: Synergistic effects observed with doxorubicin (CI = 0.3–0.5) .

Materials Science

  • Organic Semiconductors: Hole mobility of 1.2×103cm2/V\cdotps1.2 \times 10^{-3} \, \text{cm}^2/\text{V·s} in thin-film transistors .

  • Corrosion Inhibition: 89% protection efficiency on mild steel at 0.5 mM concentration .

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